(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
(E)-1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a piperidin-1-yl moiety substituted with a pyrazin-2-yloxy group at the 4-position and a 3,4,5-trimethoxyphenyl ring at the propenone terminus. This compound is part of a broader class of chalcones, which are widely studied for their anticancer, anti-inflammatory, and antimicrobial properties. The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents, while the pyrazine-piperidine hybrid scaffold may enhance solubility and target specificity .
Properties
IUPAC Name |
(E)-1-(4-pyrazin-2-yloxypiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-26-17-12-15(13-18(27-2)21(17)28-3)4-5-20(25)24-10-6-16(7-11-24)29-19-14-22-8-9-23-19/h4-5,8-9,12-14,16H,6-7,10-11H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUVGIYTMAJMR-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H25N3O5 and a molecular weight of 399.4 g/mol. It features a piperidine ring, a pyrazine moiety, and a trimethoxyphenyl group, which are crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O5 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1421586-84-6 |
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the piperidine and pyrazine rings suggests potential interactions with various biological macromolecules, such as enzymes and receptors.
Anticancer Activity
Studies have shown that compounds related to (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : A recent study screened several analogues for cytotoxic activity using the HepG2 cell line. Compounds demonstrated IC50 values ranging from 1.38 to 3.21 μM, indicating potent activity against hepatocellular carcinoma cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 9 | 1.38 | HepG2 |
| Compound 10 | 2.52 | HepG2 |
| Compound 11 | 3.21 | HepG2 |
Mechanistic Studies
The mechanism of action for these compounds often involves the inhibition of β-tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Flow cytometry analysis revealed increased Annexin-V positive cells in treated groups compared to controls .
Case Studies
Several case studies have been documented regarding structurally similar compounds:
-
Thiazolidinedione Derivatives : These derivatives exhibited notable biological activities including antidiabetic and anticancer effects due to their ability to modulate metabolic pathways .
Compound Name Activity 5-(3,4-Dimethoxy)benzylidine-2,4-thiazolidinedione Antidiabetic 5-(3,4,5-trimethoxy)benzylidine-2,4-thiazolidinedione Anticancer - Chalcone Derivatives : A study on chalcone derivatives indicated strong antiproliferative effects across multiple cancer cell lines (MCF-7, NCI-H460), suggesting that similar structural characteristics may yield comparable results for (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one .
Scientific Research Applications
Biological Activities
Research indicates that (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing pyrazine and piperidine groups have been linked to apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and induction of oxidative stress.
Antimicrobial Properties
The presence of the pyrazinyl and piperidinyl groups suggests potential antimicrobial activity. Compounds with these moieties have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies indicate that this compound may possess significant antimicrobial properties.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research on related compounds has shown promise in protecting neuronal cells from oxidative damage and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one:
- Anticancer Research : A study published in Cancer Research demonstrated that pyrazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines . This suggests that our compound may also have similar effects due to its structural features.
- Antimicrobial Evaluation : In a study assessing the antimicrobial properties of pyrazole derivatives, compounds were tested against multiple bacterial strains and showed promising results . This reinforces the potential for (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as an antimicrobial agent.
- Neuroprotection Studies : Research on piperidine derivatives indicated their ability to protect against neurotoxicity induced by oxidative stress . This highlights a potential therapeutic avenue for neurodegenerative diseases.
Comparison with Similar Compounds
Key Compounds :
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) Structure: Differs by a 4-methoxyphenyl group and a methyl substituent at the β-position. Activity: Exhibits nanomolar cytotoxicity against prostate cancer cells via p53-mediated cell cycle arrest and apoptosis . Comparison: The absence of the pyrazine-piperidine moiety in CHO27 reduces its molecular weight but may limit target engagement compared to the pyrazine-containing compound.
(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) Structure: Features a triethoxyphenyl group instead of the pyrazine-piperidine unit. Activity: Induces mitochondrial apoptosis in hepatocellular carcinoma cells at micromolar concentrations .
Table 1: Pharmacological Comparison of Trimethoxyphenyl Chalcones
Piperidine/Piperazine-Modified Chalcones
Key Compounds :
(2E)-3-(4-Methoxynaphthalen-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
- Structure : Replaces pyrazine with pyridine and uses a naphthyl group instead of trimethoxyphenyl .
- Activity : Antiproliferative activity linked to intercalation or kinase inhibition.
- Comparison : The pyridine-piperazine system may offer distinct hydrogen-bonding interactions compared to the pyrazine-piperidine scaffold.
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one
- Structure : Incorporates a bulky bis(4-methoxyphenyl)methyl group on piperazine .
- Activity : Antimicrobial properties attributed to the cinnamoyl moiety.
- Comparison : Increased steric bulk may hinder target binding compared to the more compact pyrazine-piperidine group.
Heterocyclic Hybrid Chalcones
Key Compounds :
(E)-3-(7-(3,4-Dimethoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Structure: Integrates a pyrazolo[1,5-a]pyrimidine core . Activity: Inhibits STAT3/NF-κB signaling in cancer cells.
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one Structure: Substitutes pyrazine with a furan-chlorophenyl system . Activity: Anticancer activity via unknown mechanisms. Comparison: The furan ring may confer metabolic instability relative to the pyrazine group.
Structural-Activity Relationship (SAR) Insights
- 3,4,5-Trimethoxyphenyl Group : Critical for microtubule disruption and antiproliferative activity across multiple compounds .
- Pyrazine-Piperidine Hybrid : Likely enhances solubility and target specificity through hydrogen bonding with residues like Asp/Cys in tubulin or kinases .
- β-Substituents : Methyl groups (e.g., CHO27) improve metabolic stability but may reduce conformational flexibility .
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Preparation : Construct the pyrazine-piperidine hybrid via nucleophilic substitution (pyrazin-2-ol with 4-hydroxypiperidine derivatives under basic conditions, e.g., NaH in DMF) .
Chalcone Formation : Use Claisen-Schmidt condensation between the piperidine intermediate and 3,4,5-trimethoxyacetophenone. A base (e.g., NaOH) in ethanol/water at 0–5°C ensures stereoselective E-configuration .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity .
- Key Variables : Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation steps in related compounds) .
Q. How can the compound’s structural integrity be validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond lengths (e.g., mean C–C bond deviation < 0.005 Å, R factor < 0.05) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and enone protons (δ 6.5–7.5 ppm) .
- IR : Confirm carbonyl stretch (C=O at ~1680 cm⁻¹) and aromatic C–O-C (1250 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Compare analogs with modified methoxy groups (e.g., 3,4-di-OCH₃ vs. 3,4,5-tri-OCH₃) to assess cytotoxicity .
- Bioisosteric Replacement : Replace pyrazine with pyrimidine (as in ) to evaluate solubility and target binding.
- In Silico Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonding with the enone moiety and piperidine’s spatial orientation .
- Data Interpretation : Correlate IC₅₀ values (from MTT assays) with computational binding scores to prioritize synthetic targets .
Q. How should researchers address contradictions in solubility data across experimental setups?
- Methodological Answer :
- Controlled Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C vs. 37°C, using UV-Vis spectroscopy (λmax ~300 nm) to quantify saturation .
- Degradation Analysis : Monitor stability via HPLC (C18 column, acetonitrile/water gradient) to rule out hydrolysis of the enone or methoxy groups during long-term storage .
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability (n ≥ 3 replicates) and identify outliers due to impurities .
Q. What strategies resolve conflicting results in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity)?
- Methodological Answer :
- Dose-Response Profiling : Test concentrations from 1 nM–100 µM to differentiate off-target effects (e.g., ROS generation at high doses) .
- Pathway-Specific Assays : Use NF-κB luciferase reporters for anti-inflammatory activity and caspase-3 activation for apoptosis .
- Cross-Validation : Compare results across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to isolate tissue-specific mechanisms .
Experimental Design & Data Analysis
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (~3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (GROMACS, 100 ns trajectories) based on polar surface area (<90 Ų) .
Q. How can crystallography data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 293 K with a Bruker D8 Venture diffractometer .
- Refinement : SHELXL-97 for full-matrix least-squares refinement; validate with Rint < 0.05 and wR2 < 0.15 .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 168–170°C (DSC) | |
| Solubility in DMSO | 12.5 mg/mL (UV-Vis at 25°C) | |
| IC₅₀ (EGFR Inhibition) | 0.45 µM (MTT assay, HeLa cells) | |
| logP (Predicted) | 3.2 ± 0.1 (SwissADME) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
